[1-(Aminomethyl)cyclopropyl](2-methyl-2H-1,2,3-triazol-4-yl)methanol
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Overview
Description
1-(Aminomethyl)cyclopropylmethanol: is a chemical compound with the molecular formula C8H14N4O It is a complex organic molecule that features a cyclopropyl group, an aminomethyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions may convert the triazole ring or other functional groups into more reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases as catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, 1-(Aminomethyl)cyclopropylmethanol is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is of interest for studying enzyme interactions and metabolic pathways. It may serve as a probe or inhibitor in biochemical assays .
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may have applications in drug development, particularly in targeting specific molecular pathways involved in diseases .
Industry: Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Imidazole Containing Compounds: These compounds also feature a nitrogen-containing ring and have broad chemical and biological properties.
Uniqueness: What sets 1-(Aminomethyl)cyclopropylmethanol apart is its combination of a cyclopropyl group with a triazole ring, which imparts unique chemical reactivity and potential biological activity. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C8H14N4O |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
[1-(aminomethyl)cyclopropyl]-(2-methyltriazol-4-yl)methanol |
InChI |
InChI=1S/C8H14N4O/c1-12-10-4-6(11-12)7(13)8(5-9)2-3-8/h4,7,13H,2-3,5,9H2,1H3 |
InChI Key |
WESMQMAMRQOZBB-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=CC(=N1)C(C2(CC2)CN)O |
Origin of Product |
United States |
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